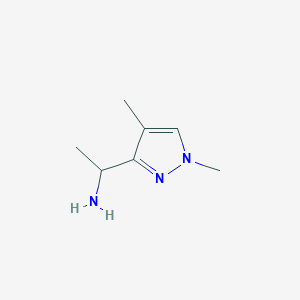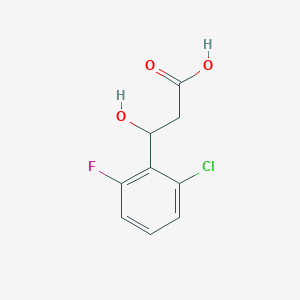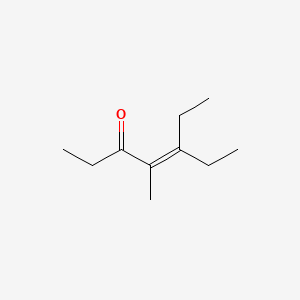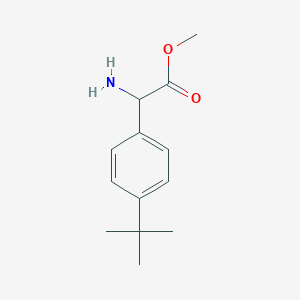
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one is an organic compound with the chemical formula C8H8ClFNO. It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one involves the reaction of 2-chloro-5-fluoroacetophenone with ammonia under basic conditions . The specific steps are as follows:
- Dissolve 2-chloro-5-fluoroacetophenone in an alcohol or ketone solvent.
- Add ammonia and sodium fluoride to the solution.
- Allow the reaction to proceed for a specified period.
- Separate the product and purify it through crystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and halogen groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar in structure but lacks the chlorine atom.
2-Amino-2’-fluoro-5-chlorobenzophenone: Contains a benzophenone group instead of an ethanone group.
2-Amino-5-chloro-2’-fluorobenzophenone: Another benzophenone derivative with similar functional groups.
Uniqueness
2-Amino-1-(2-chloro-5-fluorophenyl)ethan-1-one is unique due to its specific combination of amino, chloro, and fluoro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H7ClFNO |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
2-amino-1-(2-chloro-5-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3H,4,11H2 |
Clé InChI |
OIJQIFPJSTZOJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)





![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)







